molecular formula C10H14N2O B13141957 3-(Cyclopentyloxy)pyridin-4-amine

3-(Cyclopentyloxy)pyridin-4-amine

Cat. No.: B13141957
M. Wt: 178.23 g/mol
InChI Key: TXMUSXXMEZBCHA-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)pyridin-4-amine is an organic compound with the molecular formula C10H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound The structure consists of a pyridine ring substituted with an amine group at the 4-position and a cyclopentyloxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)pyridin-4-amine typically involves the following steps:

    Nitration of Pyridine: Pyridine is nitrated to form 3-nitropyridine.

    Reduction: The nitro group in 3-nitropyridine is reduced to form 3-aminopyridine.

    Alkylation: 3-aminopyridine undergoes alkylation with cyclopentanol in the presence of a suitable base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, reduction, and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form 3-(Cyclopentyloxy)pyridine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: The major product is 3-(Cyclopentyloxy)pyridine.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

3-(Cyclopentyloxy)pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the biological context and the specific derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopentyloxy)pyridin-3-amine: Similar structure but with different substitution pattern.

    3-(Cyclopentyloxy)pyridine: Lacks the amine group.

    3-(Cyclohexyloxy)pyridin-4-amine: Similar but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

3-(Cyclopentyloxy)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentyloxy group and an amine group on the pyridine ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-cyclopentyloxypyridin-4-amine

InChI

InChI=1S/C10H14N2O/c11-9-5-6-12-7-10(9)13-8-3-1-2-4-8/h5-8H,1-4H2,(H2,11,12)

InChI Key

TXMUSXXMEZBCHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=CN=C2)N

Origin of Product

United States

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